molecular formula C9H4BrClN2O2 B598609 6-Bromo-4-chloro-8-nitroquinoline CAS No. 1198475-38-5

6-Bromo-4-chloro-8-nitroquinoline

Cat. No.: B598609
CAS No.: 1198475-38-5
M. Wt: 287.497
InChI Key: AOWMMTCBPDKAEN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2. It is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups.

Scientific Research Applications

6-Bromo-4-chloro-8-nitroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Reduction: Formation of 6-bromo-4-chloro-8-aminoquinoline.

    Oxidation: Formation of quinoline N-oxides.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-4-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMMTCBPDKAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670614
Record name 6-Bromo-4-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-38-5
Record name 6-Bromo-4-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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